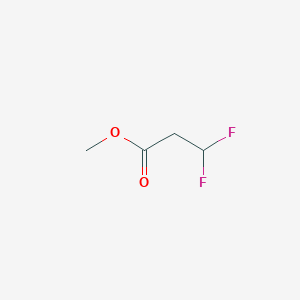

Methyl 3,3-difluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-difluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with a difluoromethylating agent. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The use of continuous flow reactors is also common to enhance the production rate and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoropropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoropropanoic acid.

Reduction: Reduction reactions can convert it into difluoropropanol.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Difluoropropanoic acid.

Reduction: Difluoropropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-difluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3,3-difluoropropanoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Methyl 2,2-difluoropropanoate: Similar in structure but with fluorine atoms on the second carbon.

Ethyl 3,3-difluoropropanoate: An ethyl ester variant with similar reactivity.

Difluoropropanoic acid: The acid form of the compound.

Uniqueness

Methyl 3,3-difluoropropanoate is unique due to its specific placement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications .

Q & A

Q. Basic: What are the common synthetic routes for preparing Methyl 3,3-difluoropropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via esterification of 3,3-difluoropropanoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) or via transesterification using fluorinated precursors. Reaction conditions such as temperature, catalyst loading, and solvent polarity significantly impact yield. For example, anhydrous conditions minimize hydrolysis side reactions, while controlled stoichiometry of reactants ensures optimal conversion. Similar fluorinated esters, like ethyl 3,3-difluoropropanoate, are synthesized using trifluoroacetic anhydride as a fluorinating agent under inert atmospheres .

Key Parameters Table:

| Condition | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate esterification but risk decomposition |

| Catalyst (H₂SO₄) | 5–10 mol% | Excess catalyst promotes side reactions (e.g., sulfonation) |

| Solvent | Dry dichloromethane | Polar aprotic solvents enhance reactivity |

Q. Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation:

- ¹H NMR : Identifies the methyl ester group (δ ~3.7 ppm) and protons adjacent to fluorine atoms (split due to coupling with ¹⁹F).

- ¹⁹F NMR : Directly detects the two equivalent fluorine atoms (δ ~-120 to -130 ppm), confirming the difluoromethyl moiety.

- IR Spectroscopy : Confirms the ester carbonyl stretch (~1740 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks (m/z ~136 for [M]⁺) and fragmentation patterns for validation. These techniques align with methods used for analogous fluorinated esters like ethyl 3,3-difluoropropanoate .

Q. Advanced: How does the presence of difluoromethyl groups influence the reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?

Methodological Answer:

The difluoromethyl group introduces strong electron-withdrawing effects via the C-F bonds, polarizing the ester carbonyl and activating it toward nucleophilic attack. This contrasts with non-fluorinated propanoates, where reduced electrophilicity slows reactivity. For example:

- Aminolysis : this compound reacts faster with amines (e.g., benzylamine) under mild conditions (room temperature, no catalyst) compared to methyl propanoate.

- Hydrolysis : Fluorine’s inductive effect stabilizes the tetrahedral intermediate, accelerating base-catalyzed hydrolysis.

Kinetic studies of similar compounds, such as methyl trifluoromethyl esters, show rate enhancements of 5–10x over non-fluorinated analogs .

Q. Advanced: What computational methods are suitable for modeling the electronic effects of the difluoromethyl groups in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) effectively model the electronic environment:

- Electrostatic Potential Maps : Highlight electron-deficient regions near the difluoromethyl group, explaining its reactivity in electrophilic substitutions.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between C-F σ* orbitals and adjacent bonds, stabilizing the molecule.

Studies on structurally related compounds, such as methyl trifluoromethyl esters, demonstrate that fluorine substitution lowers the LUMO energy by ~1.5 eV, enhancing electrophilicity .

Q. Advanced: How can this compound be utilized as a precursor in synthesizing bioactive molecules?

Methodological Answer:

The ester serves as a versatile intermediate in medicinal chemistry:

- Peptide Mimetics : Incorporation into fluorinated amino acid analogs improves metabolic stability. For example, coupling with protected amines yields difluorinated β-amino esters, precursors to protease inhibitors.

- Prodrug Design : The ester group undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acids.

Biological studies of similar compounds, like ethyl 3,3-difluoropropanoate derivatives, show enhanced bioavailability and target engagement due to fluorine’s lipophilicity .

Q. Advanced: What strategies mitigate challenges in scaling up this compound synthesis for research applications?

Methodological Answer:

Key scalability considerations include:

- Purification : Distillation under reduced pressure (e.g., 50–100 mbar) avoids thermal decomposition.

- Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) improve recovery and reduce waste.

- Safety : Fluorinated byproducts (e.g., HF) require neutralization with CaCO₃ or KOH traps.

Benchmarking against ethyl 3,3-difluoropropanoate synthesis protocols reveals yield improvements (>85%) when using flow chemistry systems for continuous production .

Properties

Molecular Formula |

C4H6F2O2 |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

methyl 3,3-difluoropropanoate |

InChI |

InChI=1S/C4H6F2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |

InChI Key |

VKWKRFYQWSAEFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.